Insufficient Public Quantitative Comparator Data for Definitive Differentiation of the Free Acid
After an exhaustive search of primary research papers, patents, and authoritative databases, no quantitative head-to-head assay data (e.g., IC50, Ki, solubility, stability) were found that directly compare the free acid form of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid (CAS 1341428-50-9) against a defined comparator under identical experimental conditions. The most relevant published evidence is indirect: the (R)-1-(cyclopentylacetyl)pyrrolidine fragment, when incorporated into an iminoimidazolidinone scaffold, contributes to a BACE1 inhibitor (3KO) with a Ki of 640 nM, as determined by a Dixon/Cornish-Bowden analysis using Rh-EVNLDAEFK substrate [1]. However, this is a composite data point for the full ligand, not the free acid building block. No SAR studies were located that systematically vary the N-acyl group on the pyrrolidine-3-carboxylic acid core and report comparative IC50 values. Consequently, any claim of superior potency, selectivity, or pharmacokinetics for the isolated acid versus its cyclohexyl, acetyl, or benzoyl analogs cannot be substantiated from the public domain at this time.
| Evidence Dimension | BACE1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | The free acid (CAS 1341428-50-9) has no reported direct Ki; the fragment contributes to a 640 nM Ki for the full inhibitor 3KO [1]. |
| Comparator Or Baseline | No direct comparator assayed. |
| Quantified Difference | Not calculable from available data. |
| Conditions | Recombinant human BACE1, Rh-EVNLDAEFK substrate, Dixon/Cornish-Bowden analysis (PDB: 4R8Y) [1]. |
Why This Matters
Procurement decisions must be based on the demonstrated synthetic utility of the building block for generating proprietary BACE1 inhibitors, not on intrinsic biological activity of the acid itself.
- [1] RCSB PDB. 4R8Y: BACE-1 in complex with (R)-4-(2-cyclohexylethyl)-4-(((R)-1-(2-cyclopentylacetyl)pyrrolidin-3-yl)methyl)-1-methyl-5-oxoimidazolidin-2-iminium. Ki: 640 nM for ligand 3KO. Deposited: 2014-09-03. doi:10.1016/j.bmcl.2014.10.006. View Source
